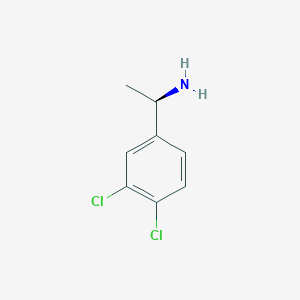

(R)-1-(3,4-dichlorophenyl)ethanamine

Description

(R)-1-(3,4-Dichlorophenyl)ethanamine is a chiral amine derivative featuring a 3,4-dichlorophenyl group attached to an ethanamine backbone. Its molecular formula is C₈H₉Cl₂N, with a molecular weight of 190.07 g/mol (exact mass: 189.008 g/mol). The compound is available in purities up to 95% and quantities ranging from 100 mg to 5 g . Its hydrochloride salt form, this compound hydrochloride (CAS: 1212307-96-4), is also commercially available, often used as a pharmaceutical intermediate . The stereochemistry of the R-configuration plays a critical role in its biological interactions, particularly in receptor binding and selectivity.

Properties

IUPAC Name |

(1R)-1-(3,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUFOUVXOUYYRG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355188 | |

| Record name | (R)-1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150520-10-8 | |

| Record name | (R)-1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-1-(3,4-Dichlorophenyl)ethanamine, also known as (R)-3,4-dichloroamphetamine, is a chiral compound that has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C₉H₁₃Cl₂N

- Molecular Weight : 188.12 g/mol

- Chirality : The compound exists in an R-enantiomer form, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. It is believed to act as both an agonist and antagonist at various receptor sites, modulating neurotransmitter release and uptake. This dual action may contribute to its effects on mood and behavior.

1. Neurotransmitter Modulation

Research indicates that this compound influences neurotransmitter levels in the brain. Specifically, it is involved in the modulation of serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions .

2. Antidepressant Activity

Studies have shown that this compound exhibits antidepressant-like effects in animal models. The mechanism involves enhancing serotonergic transmission, which is crucial for alleviating depressive symptoms. In one study, the compound demonstrated significant reductions in immobility time in the forced swim test compared to control groups .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity against certain cancer types, with IC50 values indicating effective inhibition of cell proliferation .

Case Study 1: Antidepressant Effects

A study published in Psychopharmacology explored the antidepressant properties of this compound in rodent models. The results indicated a significant decrease in depressive-like behaviors after administration of the compound over a two-week period. Behavioral assays showed enhanced locomotor activity and reduced despair behaviors .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties against breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through activation of caspase pathways .

Safety and Toxicology

While promising results have been observed regarding its therapeutic potential, safety assessments are crucial. Toxicological studies indicate that high doses may lead to neurotoxicity; therefore, careful dosage regulation is advised during therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

(R)-1-(3,4-dichlorophenyl)ethanamine is explored for its potential therapeutic applications:

- Neurotransmitter Modulation : It has been studied for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders and other psychiatric conditions .

- Receptor Targeting : The compound may act as a ligand for various receptors, making it relevant in drug discovery efforts aimed at developing new pharmacological agents .

Neuropharmacology

Research indicates that this compound may influence neurodegenerative processes:

- Sigma-1 Receptor Interaction : Studies have shown that compounds interacting with sigma-1 receptors can promote neuroprotection and recovery in models of stroke and neurodegenerative diseases . For instance, selective sigma-1 agonists have demonstrated improved neurological function post-stroke when administered after the injury .

- Potential for Treating Neurodegenerative Diseases : The compound's mechanism of action suggests it could be beneficial in conditions like Alzheimer's disease or Parkinson's disease by enhancing synaptic connectivity and functional recovery .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds due to its unique structural characteristics . This includes the development of agrochemicals and pharmaceutical intermediates.

- Bioactive Molecule Development : Its aromatic amine structure allows it to participate in various chemical reactions typical for amines, leading to the formation of secondary and tertiary amines that have biological significance .

Case Study 1: Neuroprotective Effects

A study investigated the effects of sigma-1 receptor agonists on recovery following middle cerebral artery occlusion (MCAO). The administration of such agonists improved sensorimotor function significantly compared to control groups. This highlights the potential application of this compound derivatives in neuroprotection .

Case Study 2: Mood Disorder Treatment

Research on similar compounds indicates that they can enhance neurotransmitter availability through reuptake inhibition mechanisms. This suggests that this compound could be explored further for its antidepressant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(R)-1-(3,4-Difluorophenyl)ethanamine

- Molecular Formula : C₈H₉F₂N

- Molecular Weight : 157.16 g/mol

- Key Differences :

- Fluorine substituents replace chlorine atoms, reducing molecular weight and altering electronic properties due to fluorine’s higher electronegativity.

- Physical Properties : Boiling point = 186.1°C; density = 1.163 g/cm³ .

- Biological Relevance : Fluorinated analogs are often explored for improved metabolic stability and blood-brain barrier penetration in CNS-targeting drugs.

(R)-1-(3-Chlorophenyl)ethylamine

- Molecular Formula : C₈H₁₀ClN

- Molecular Weight : 155.63 g/mol

- Key Differences: Single chlorine atom at the 3-position instead of 3,4-dichloro substitution.

Backbone-Modified Analogs

2-(3,4-Dichlorophenyl)ethanamine

- Molecular Formula : C₈H₉Cl₂N (same as target compound)

- Key Differences :

(R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride

- Molecular Formula : C₉H₁₁Cl₂N (with an additional methyl group)

- Molecular Weight : 224.10 g/mol

Pharmacologically Active Derivatives

UMB82 (Sigma Receptor Agonist)

- Structure : 2-(3,4-Dichlorophenyl)-N-ethyl-N-(2-piperidin-1-ylethyl)ethanamine oxalate.

- Key Differences :

BTdCPU (Urea Derivative)

Comparative Data Table

Key Research Findings

Impact of Halogen Substitution :

- The 3,4-dichloro substitution in this compound enhances lipophilicity and electron-withdrawing effects, critical for σ-receptor binding . Fluorinated analogs (e.g., 3,4-difluoro) exhibit reduced molecular weight but may compromise receptor affinity due to smaller atomic size .

Stereochemical Influence :

- The R-configuration in the target compound is essential for enantioselective interactions. For example, UMB82’s antidepressant activity depends on precise spatial arrangement of the dichlorophenyl and amine groups .

Backbone Modifications :

- Extending the carbon chain (e.g., propan-1-amine) increases lipophilicity but may reduce solubility, necessitating salt forms (e.g., hydrochloride) for improved bioavailability .

Preparation Methods

Mandelic Acid-Mediated Resolution

The most widely documented method involves resolving racemic 1-(2,4-dichlorophenyl)ethanamine using (S)-mandelic acid as a chiral resolving agent. This process exploits differential solubility between diastereomeric salts:

-

Procedure :

-

Racemic amine (50 g, 264.5 mmol) is dissolved in a 3:2 isopropyl alcohol/ethanol mixture (500 mL) at 60°C.

-

(S)-Mandelic acid (40.2 g, 264.5 mmol) is added, forming a clear solution.

-

Cooling to 30°C over 2 hours induces crystallization of the (R)-amine–(S)-mandelate salt.

-

Filtration and recrystallization yield enantiomerically pure salt, which is basified with NaOH (4 N) to free the (R)-amine.

-

-

Performance Metrics :

-

Yield : 40% (7.5 g from 12.0 g salt).

-

Purity : >99% by HPLC (Chiralpak IA column, hexane/isopropanol 90:10).

-

Asymmetric Reduction of Prochiral Ketones

Catalytic Hydrogenation

Industrial-scale synthesis employs asymmetric hydrogenation of 1-(2,4-dichlorophenyl)ethanone using chiral catalysts:

-

Catalyst System :

-

Ru-(S)-BINAP complex (0.1 mol%) in methanol under 50 bar H₂ at 50°C.

-

-

Reaction Outcomes :

-

Conversion : >99%.

-

Enantiomeric Excess (ee) : 98.5% (R)-isomer.

-

Turnover Number (TON) : 9,900.

-

Borohydride Reduction with Chiral Ligands

Sodium borohydride modified with (R)-Me-CBS oxazaborolidine enables stereoselective reduction:

-

Protocol :

-

1-(2,4-Dichlorophenyl)ethanone (10 g, 49 mmol) in THF at -20°C.

-

Add (R)-Me-CBS reagent (0.5 eq), followed by slow BH₃·THF addition.

-

Stir for 6 hours, quench with MeOH, and extract with CH₂Cl₂.

-

-

Results :

-

Yield : 72.9%.

-

ee : 95.2% (validated by polarimetry: [α]ᴅ²⁵ = +22.5° in MeOH).

-

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-enantiomer, leaving (R)-amine unreacted:

-

Conditions :

-

Racemic amine (5 g), vinyl acetate (2 eq), PFL (50 mg) in MTBE at 30°C for 24 h.

-

-

Outcomes :

-

Conversion : 48% (S)-acetamide.

-

Residual (R)-amine ee : 96%.

-

Microwave-Assisted Synthesis

Q & A

Q. Q1. What are the recommended synthetic routes for (R)-1-(3,4-dichlorophenyl)ethanamine, and how is enantiomeric purity ensured?

A: The compound is typically synthesized via reductive amination of 3,4-dichlorophenylacetone using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve the (R)-enantiomer . Enantiomeric purity (>95%) is validated via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry . Intermediate purification steps, such as recrystallization of the hydrochloride salt, are critical to minimize racemization .

Q. Q2. What analytical techniques are essential for characterizing this compound?

A: Standard methods include:

- NMR (¹H/¹³C) to confirm structure and substituent positions.

- Mass spectrometry (ESI-MS) for molecular weight verification.

- HPLC with UV detection (λ~254 nm) for purity assessment (>95%) .

- Elemental analysis for stoichiometric validation of salts (e.g., hydrochloride) .

Q. Q3. What safety protocols are required when handling this compound?

A: Key precautions include:

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles.

- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in bioactivity data caused by enantiomeric impurities?

A: Contradictions often arise from undetected (S)-enantiomer contamination. Mitigation strategies include:

Q. Q5. What methodologies are used to study the metabolic stability of this compound in biological systems?

A: Advanced approaches involve:

Q. Q6. How does the compound’s stability vary under different storage conditions?

A: Stability studies show:

Q. Q7. What strategies optimize the compound’s solubility for in vivo studies?

A: Solubility challenges (common in dichlorophenyl derivatives) are addressed via:

Q. Q8. How can researchers validate the environmental impact of this compound?

A: Key assessments include:

- Ames test for mutagenicity and Daphnia magna assays for ecotoxicity.

- Soil/water half-life studies under simulated environmental conditions .

- QSAR modeling to predict biodegradation pathways and persistent metabolites .

Data Interpretation & Methodological Pitfalls

Q. Q9. How should discrepancies in receptor binding affinity data be addressed?

A: Potential causes include:

Q. Q10. What advanced techniques elucidate the compound’s mechanism of action in neurological studies?

A: Prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.